![molecular formula C15H25NO5 B1435064 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate CAS No. 2098067-97-9](/img/structure/B1435064.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate, also known as TBC, is a synthetic organic compound that has been used in scientific research for various purposes. It is a colorless liquid with a low vapor pressure and a low melting point. TBC has a wide range of applications in the lab, from being used as a reagent in organic synthesis to being a tool for studying the biochemical and physiological effects of drugs.
Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
Research has explored the synthesis of complex molecules through reactions involving tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate derivatives. For example, a study by Ortiz, Guijarro, and Yus (1999) investigates the reaction of O-tert-butyl N-(chloromethyl)-N-methyl carbamate with lithium powder, leading to functionalized carbamates through a DTBB-catalyzed lithiation process. This methodology has applications in the synthesis of substituted 1,2-diols from carbonyl compounds, showcasing the versatility of carbamates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Intermediate in Enantioselective Synthesis
The compound has been utilized as an important intermediate in the enantioselective synthesis of other molecules. For instance, Ober et al. (2004) described the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, emphasizing its significance as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Catalysis and Chemical Transformations
Further research has delved into catalysis and chemical transformations involving carbamate derivatives. A study by Sakaitani and Ohfune (1990) discusses the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the role of carbamates in facilitating selective reactions in organic chemistry (Sakaitani & Ohfune, 1990).
Synthesis of Bioactive Molecules
Additionally, the synthesis of bioactive molecules using carbamate derivatives has been a significant area of research. Ghoneim and Mohamed (2013) explored the synthesis of 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives from tert-butyl carbazate, demonstrating the utility of carbamates in the development of compounds with potential antimicrobial activity (Ghoneim & Mohamed, 2013).
Propriétés
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)16(9-10-7-11(17)8-10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPHEXRAVDRIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC(=O)C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



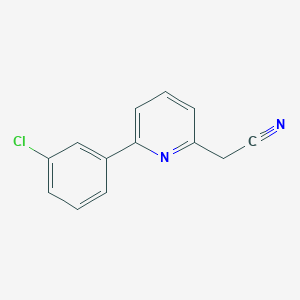
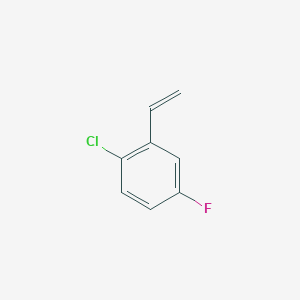
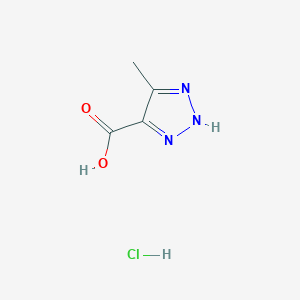


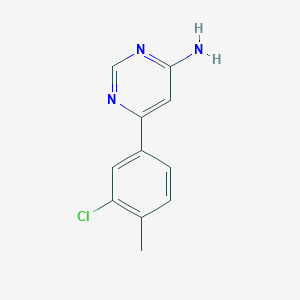
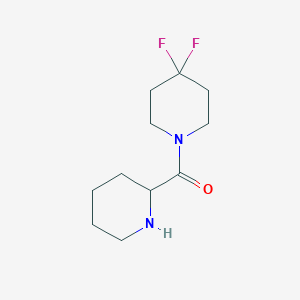

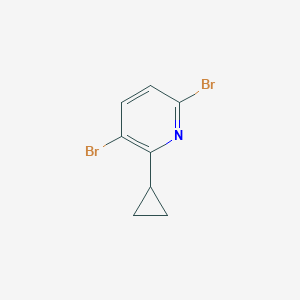
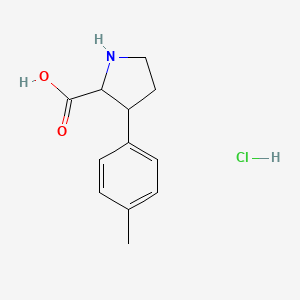


![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)
